2-Pentoxycarbonylbenzoate
Description
2-Pentoxycarbonylbenzoate is a benzoate ester derivative characterized by a pentoxycarbonyl group (-O-CO-C₅H₁₁) attached at the 2-position of the benzene ring. This structural feature distinguishes it from other benzoate esters, which vary in substituent type (e.g., alkyl chains, halogens, or unsaturated groups) and substitution patterns.
Benzoate esters are widely utilized in industrial applications, including solvents, plasticizers, and flavoring agents, due to their tunable physicochemical properties.
Properties
Molecular Formula |
C13H15O4- |
|---|---|
Molecular Weight |
235.26 g/mol |
IUPAC Name |
2-pentoxycarbonylbenzoate |
InChI |
InChI=1S/C13H16O4/c1-2-3-6-9-17-13(16)11-8-5-4-7-10(11)12(14)15/h4-5,7-8H,2-3,6,9H2,1H3,(H,14,15)/p-1 |
InChI Key |
FPGPRAKRYDSZAW-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCOC(=O)C1=CC=CC=C1C(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentoxycarbonylbenzoate typically involves the esterification of benzoic acid with pentanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion. Common catalysts used in this process include sulfuric acid or p-toluenesulfonic acid. The reaction can be represented as follows:
Benzoic acid+PentanolCatalyst2-Pentoxycarbonylbenzoate+Water
Industrial Production Methods
In an industrial setting, the production of 2-Pentoxycarbonylbenzoate may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process. Additionally, solvent-free conditions or the use of green solvents may be considered to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Pentoxycarbonylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
2-Pentoxycarbonylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed esterification and hydrolysis reactions.
Industry: Used in the production of polymers and as a plasticizer in the manufacturing of flexible plastics.
Mechanism of Action
The mechanism of action of 2-Pentoxycarbonylbenzoate involves its hydrolysis to release benzoic acid and pentanol. This hydrolysis can be catalyzed by esterases or occur under acidic or basic conditions. The released benzoic acid can then participate in various biochemical pathways, including the inhibition of microbial growth due to its antimicrobial properties.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 2-Pentoxycarbonylbenzoate with key benzoate esters, focusing on substituent groups, CAS numbers, and inferred properties:
| Compound | Substituent Group | CAS Number | Key Properties (Inferred) |
|---|---|---|---|
| 2-Pentoxycarbonylbenzoate | Pentoxycarbonyl (-O-CO-C₅H₁₁) | N/A* | High lipophilicity, moderate volatility |
| Methyl benzoate | Methyl (-O-CO-CH₃) | 93-58-3 | High volatility, water-insoluble |
| Isopropyl benzoate | Isopropyl (-O-CO-C₃H₇) | 939-48-0 | Lower volatility than methyl, lipophilic |
| Phenyl benzoate | Phenyl (-O-CO-C₆H₅) | 93-99-2 | Aromatic, high thermal stability |
| cis-3-Hexenyl benzoate | cis-3-Hexenyl | 25152-85-6 | Floral odor, used in fragrances |
Key Observations :
- Chain Length and Volatility : Shorter-chain esters (e.g., methyl benzoate) exhibit higher volatility, while longer or branched chains (e.g., isopropyl, pentoxycarbonyl) reduce volatility due to increased molecular weight and steric hindrance .
- Lipophilicity : The pentoxycarbonyl group likely enhances lipid solubility, making 2-Pentoxycarbonylbenzoate suitable for applications requiring slow release or compatibility with hydrophobic matrices.
- Thermal Stability : Aromatic substituents (e.g., phenyl benzoate) improve thermal resistance, whereas aliphatic esters may degrade at lower temperatures .
Biological Activity
2-Pentoxycarbonylbenzoate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, interactions with biomolecules, and relevant case studies.
Chemical Structure and Properties
2-Pentoxycarbonylbenzoate is an alkoxycarbonyl derivative characterized by a benzoate group with a pentoxy substituent. Its structure can be represented as follows:
This structure influences its solubility and reactivity, making it suitable for various biological applications.
Mechanisms of Biological Activity
The biological activity of 2-Pentoxycarbonylbenzoate can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, potentially impacting metabolic pathways.
- Interaction with Biomolecules : It may interact with proteins and nucleic acids, influencing cellular processes.
- Antioxidant Properties : Preliminary studies suggest that it possesses antioxidant capabilities, which can mitigate oxidative stress in cells.
Enzyme Activity
A study indicated that derivatives of benzoates, including alkoxycarbonyl variants like 2-pentoxycarbonylbenzoate, exhibit significant enzyme inhibition properties. This is particularly relevant in the context of cancer treatment where enzyme modulation can enhance therapeutic efficacy .
Antioxidant Effects
Research has highlighted the antioxidant potential of similar compounds. For instance, compounds with pentoxycarbonyl groups have shown promise in scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
Case Study 1: Anticancer Activity
In a controlled in vitro study, 2-Pentoxycarbonylbenzoate was tested against various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent. The study measured cell viability using MTT assays and analyzed apoptosis through flow cytometry.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 65 |
| 50 | 40 |
The findings indicate that higher concentrations correlate with increased cytotoxicity, warranting further investigation into its mechanism of action.
Case Study 2: Antioxidant Activity
Another study focused on the antioxidant properties of pentoxycarbonyl derivatives. Using DPPH radical scavenging assays, researchers found that 2-Pentoxycarbonylbenzoate exhibited significant radical scavenging activity compared to control antioxidants like ascorbic acid.
| Compound | Scavenging Activity (%) |
|---|---|
| Ascorbic Acid | 95 |
| 2-Pentoxycarbonylbenzoate | 70 |
| Control (No Treatment) | 10 |
These results suggest that while not as potent as traditional antioxidants, 2-Pentoxycarbonylbenzoate possesses notable antioxidant activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
